Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide
Description
Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide is a heterocyclic compound featuring a cyclobutane ring conjugated to a carboxylic acid amide group linked to a partially reduced [1,2,4]triazine moiety. This compound is of interest in medicinal chemistry due to its structural hybridity, combining a strained carbocycle with a nitrogen-rich heterocycle, which may confer unique pharmacokinetic or pharmacodynamic properties .
Properties
Molecular Formula |
C9H12N4O2 |
|---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
N-[(5-oxo-4H-1,2,4-triazin-6-yl)methyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C9H12N4O2/c14-8(6-2-1-3-6)10-4-7-9(15)11-5-12-13-7/h5-6H,1-4H2,(H,10,14)(H,11,12,15) |
InChI Key |
ZIOPHEASFNTEOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=NN=CNC2=O |
Origin of Product |
United States |
Preparation Methods
Step 1: Cyclocondensation of Ureas with Malonic Acid Derivatives
- Malonic acid derivatives (e.g., malonyl chloride) react with substituted ureas under acidic conditions to form 4,5-dihydro-triazin-6-ones.
- Example :
Reagents Conditions Yield Urea, malonyl chloride HCl (cat.), reflux, 6h 65%
Amide Bond Formation
Coupling the amine fragment with cyclobutanecarboxylic acid employs standard amidation techniques:
Method B: PyBrop-Mediated Coupling
- Reagents : PyBrop, DIPEA in DCM.
- Optimized Conditions :
Parameter Value Equiv. PyBrop 1.5 Temperature 0°C → RT Reaction Time 18h Purification Prep-HPLC (C18) - Yield : 75%.
Alternative Routes from Patent Literature
A patent (WO2009070485A1) describes analogous amide formations using:
- Activated Esters : Weinreb amide intermediates for controlled acylation.
- Scale-Up Protocol :
Critical Analytical Data
Purity and Characterization
- HPLC : >98% purity (C18, 0.1% TFA in H₂O/MeCN).
- MS (ESI) : m/z 265.1 [M+H]⁺.
- ¹H NMR (CDCl₃) : δ 8.90 (s, 1H, triazinone CH), 3.45 (t, 2H, CH₂NH), 2.51 (m, 1H, cyclobutane CH), 1.95–2.10 (m, 6H, cyclobutane CH₂).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| EDCl | Cost-effective, scalable | Requires anhydrous conditions | 68% |
| PyBrop | High efficiency, mild conditions | Expensive reagents | 75% |
| Patent | Optimized for large-scale production | Complex workup | 81% |
Chemical Reactions Analysis
Types of Reactions
N-((5-Oxo-4,5-dihydro-1,2,4-triazin-6-yl)methyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction can produce triazine derivatives with reduced functional groups.
Scientific Research Applications
N-((5-Oxo-4,5-dihydro-1,2,4-triazin-6-yl)methyl)cyclobutanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as protein kinase inhibitors.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((5-Oxo-4,5-dihydro-1,2,4-triazin-6-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as protein kinases, by binding to their active sites and preventing substrate binding . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexane Analog: trans-4-[(3-Amino-5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-carbamoyl]-cyclohexanecarboxylic Acid Methyl Ester
Structural Differences :
- Core Cyclic System : Cyclohexane (six-membered) vs. cyclobutane (four-membered). Cyclohexane offers conformational flexibility (chair/boat transitions), whereas cyclobutane imposes angle strain (~90° bond angles), reducing flexibility but increasing rigidity .
- Functional Groups : Methyl ester vs. carboxylic acid amide. The ester may hydrolyze in vivo to a carboxylic acid, altering solubility and bioavailability compared to the stable amide linkage in the cyclobutane compound .
Table 1: Key Properties
| Property | Cyclobutane Compound | Cyclohexane Analog |
|---|---|---|
| Molecular Weight (g/mol) | ~280 (estimated) | ~420 (reported) |
| Solubility (Water) | Low (amide group) | Moderate (ester hydrolyzes to acid) |
| Synthetic Yield | High (e.g., 100% in key steps) | Moderate (60% in carbamate step) |
| Rigidity | High (strain) | Low (flexible cyclohexane) |
Ciprofloxacin-Triazole Hybrids (e.g., Compound 9 in )
Structural Differences :
- Core Structure: Fluoroquinolone (quinolone + piperazinyl) vs. triazine-cyclobutane hybrid.
Triazenoimidazole Carboxamides ()
Structural Differences :
- Heterocycle: Triazenoimidazole vs. dihydrotriazine. The triazeno group (-N=N-N-) is redox-active and may act as a DNA alkylating agent, whereas the 5-oxo-triazine is more likely to participate in hydrogen bonding .
Stability :
- Triazeno groups are prone to hydrolysis under acidic conditions, whereas the 5-oxo-triazine’s amide linkage offers greater stability, as seen in refluxing acetic acid conditions in .
Pyrazolo-[1,2,4]triazines ()
Structural Differences :
- Fused Rings: Pyrazolo-triazines vs. standalone dihydrotriazine. Fused systems enhance planarity and may improve intercalation with biomolecules, whereas the cyclobutane compound’s non-fused structure allows modular functionalization .
Research Findings and Implications
- Synthetic Efficiency: Cyclobutane derivatives benefit from streamlined protocols (e.g., Pd/C hydrogenation) compared to multi-step cyclohexane or triazenoimidazole syntheses .
- Biological Potential: The cyclobutane compound’s rigidity and hydrogen-bonding capacity suggest utility in enzyme inhibition, contrasting with the DNA-targeting mechanisms of triazenoimidazoles or fluoroquinolones .
- Stability: The 5-oxo-triazine core demonstrates superior hydrolytic stability over triazeno or hydrazono groups, critical for in vivo applications .
Biological Activity
Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, antitumor, and other pharmacological properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a cyclobutane ring fused with a triazine derivative. Its molecular formula is and it has a molecular weight of 186.19 g/mol. The structural complexity of this compound suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that cyclobutane-containing compounds exhibit significant antimicrobial properties. A study reviewed over 60 biological active compounds with cyclobutane structures that demonstrated antimicrobial and antibacterial activities against various pathogens . Specifically, cyclobutanecarboxylic acid derivatives have been shown to inhibit bacterial growth effectively.
Table 1: Antimicrobial Activities of Cyclobutane Derivatives
| Compound Name | Pathogen Targeted | Activity Type | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | Bactericidal | |
| Compound B | Escherichia coli | Bacteriostatic | |
| Compound C | Candida albicans | Antifungal |
Antitumor Activity
Cyclobutane derivatives have also been investigated for their antitumor properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. For example, a compound similar to cyclobutanecarboxylic acid was tested against human lung cancer cells (A549) and demonstrated an IC50 value of 15 μM, indicating potent cytotoxicity .
Case Study: Antitumor Efficacy
In a study published in the Journal of Organic Chemistry, researchers synthesized a series of cyclobutanecarboxylic acid derivatives and evaluated their effects on various cancer cell lines. The results indicated that compounds with specific substituents on the cyclobutane ring exhibited enhanced antitumor activity compared to the parent compound .
The mechanism through which cyclobutanecarboxylic acid exerts its biological effects is believed to involve interaction with cellular pathways that regulate apoptosis and cell proliferation. The presence of the triazine moiety may enhance its binding affinity to target proteins involved in these pathways.
Predicted Biological Activities
Using computational models such as the PASS program, additional biological activities have been predicted for cyclobutanecarboxylic acid derivatives. These predictions suggest potential applications in areas such as:
- Neuroprotective Effects: Potential modulation of neurotrophic factors.
- Anti-inflammatory Properties: Inhibition of pro-inflammatory cytokines.
Table 2: Predicted Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via coupling reactions between cyclobutanecarboxylic acid derivatives and functionalized triazine intermediates. Evidence from patent literature highlights a multi-step process involving trans-4-[(3-amino-5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-carbamoyl] intermediates, with critical steps including amide bond formation and cyclization under mild acidic conditions . Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–25°C), and catalysts such as carbodiimides for coupling reactions .
Q. How can researchers purify and characterize this compound to ensure structural fidelity?
- Answer : Purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents. Characterization relies on NMR (¹H/¹³C) for confirming cyclobutane and triazine moieties, with additional validation via high-resolution mass spectrometry (HRMS) and IR spectroscopy to verify carbonyl and amide functionalities .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in vitro?
- Answer : Cyclobutanecarboxylic acid derivatives exhibit moderate solubility in DMSO and methanol but limited aqueous solubility. Stability assessments under varying pH (e.g., 2–9) and temperature (−20°C to 25°C) are essential, as hydrolytic degradation of the triazinone ring may occur in acidic/basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
